molecular formula C14H22N4O4 B032229 tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate CAS No. 152120-54-2

tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate

Cat. No.: B032229
CAS No.: 152120-54-2
M. Wt: 310.35 g/mol
InChI Key: QFNFDHNZVTWZED-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with certain hazards. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is typically prepared by reacting 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction while optimizing the conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: N,N’-Di-Boc-1H-pyrazole-1-carboximidamide can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar functional groups but differ in their specific structures and applications, highlighting the uniqueness of N,N’-Di-Boc-1H-pyrazole-1-carboximidamide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate involves the reaction of tert-butyl isocyanate with 1H-pyrazole-1-carboxylic acid to form tert-butyl (1H-pyrazol-1-yl)carbamate. This intermediate is then reacted with di-tert-butyl dicarbonate to form tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate.", "Starting Materials": ["tert-butyl isocyanate", "1H-pyrazole-1-carboxylic acid", "di-tert-butyl dicarbonate"], "Reaction": [ "Step 1: React tert-butyl isocyanate with 1H-pyrazole-1-carboxylic acid in a solvent such as dichloromethane to form tert-butyl (1H-pyrazol-1-yl)carbamate.", "Step 2: Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for several hours to form tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate.", "Step 3: Purify the product by column chromatography or recrystallization." ] }

152120-54-2

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)

InChI Key

QFNFDHNZVTWZED-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

Appearance

Powder

Pictograms

Irritant

synonyms

[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester;  [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester;  1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H-

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?

A: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.

Q2: How is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine used in the synthesis of modified peptides?

A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.

Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?

A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.

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